molecular formula C20H16IN3O4 B6532373 ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 946210-06-6

ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6532373
CAS No.: 946210-06-6
M. Wt: 489.3 g/mol
InChI Key: GMAHXAQAHGIHSZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 2-iodobenzamido substituent at the 4-position, a phenyl group at the 1-position, and an ethyl carboxylate group at the 3-position. Its structural uniqueness lies in the ortho-substituted iodine on the benzamido group, which may influence electronic properties, steric interactions, and binding affinities compared to analogs with para-substituents or different functional groups.

Properties

IUPAC Name

ethyl 4-[(2-iodobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O4/c1-2-28-20(27)18-16(22-19(26)14-10-6-7-11-15(14)21)12-17(25)24(23-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAHXAQAHGIHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the condensation of ethyl cyanoacetate with cyclohexanones to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives . This intermediate is then subjected to further reactions, including iodination and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction rates and yields. For example, microwave-assisted synthesis of isoindolinones via Pd-mediated tandem coupling reactions has been reported . Such methods can be adapted for the synthesis of this compound to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The iodo group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(2-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by blocking their active sites or altering their conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a core pyridazine scaffold with derivatives reported in , and 12. Key structural differences include:

  • Substituent at the 4-position : Unlike sulfanyl derivatives (e.g., ethyl 4-(isopropylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in ), the target compound has a 2-iodobenzamido group, enabling hydrogen bonding via the amide NH and carbonyl groups .
  • Halogen placement : Compared to compound 12f (4-iodophenyl substituent in ), the iodine in the target is at the ortho position on the benzamido moiety, which may alter steric bulk and dipole interactions .

Physicochemical Properties

  • Melting Points: Derivatives with para-substituents (e.g., 12f: 181–183°C) exhibit higher melting points than those with electron-withdrawing groups (e.g., 12c: 106–110°C) due to differences in crystal packing .
  • Polarity: The amide group increases polarity compared to sulfanyl or cyano-substituted analogs (e.g., compound 18 in ), impacting solubility in organic solvents .

Data Tables

Table 1: Comparison of Key Pyridazine Derivatives

Compound Name Substituent (4-position) Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 2-Iodobenzamido N/A N/A Under investigation
Ethyl 5-cyano-1-(4-iodophenyl)-... (12f) 4-Iodophenyl 181–183 50 A1 receptor antagonist
Ethyl 4-(isopropylsulfanyl)-... () Isopropylsulfanyl N/A N/A N/A
Ethyl 5-cyano-4-methyl-6-oxo-... (3a) Methyl, cyano N/A 95 Intermediate for cinnolines

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Solubility Impact on Reactivity
Amide (2-iodobenzamido) Target Compound High polarity Moderate coupling efficiency
Sulfanyl (e.g., sec-butyl) Low polarity High stability
Cyano (e.g., 3a) Moderate polarity High reactivity in cyclization

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